molecular formula C13H14O3 B14908241 (1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one

(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B14908241
M. Wt: 218.25 g/mol
InChI Key: JXOUNYUWRXSZIA-WCQYABFASA-N
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Description

(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[310]hexan-2-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile under controlled conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Oxidation and Cyclization: The final step involves oxidation and cyclization to form the oxabicyclohexanone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The unique structure of the compound makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-1-((Methoxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one
  • (1S,5R)-1-((Ethoxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one

Uniqueness

(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[310]hexan-2-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(1S,5R)-1-(phenylmethoxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C13H14O3/c14-12-13(6-11(13)8-16-12)9-15-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-,13+/m0/s1

InChI Key

JXOUNYUWRXSZIA-WCQYABFASA-N

Isomeric SMILES

C1[C@@H]2[C@]1(C(=O)OC2)COCC3=CC=CC=C3

Canonical SMILES

C1C2C1(C(=O)OC2)COCC3=CC=CC=C3

Origin of Product

United States

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